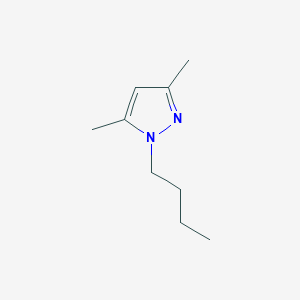

3,5-Dimethyl-1-butylpyrazole

Description

Structure

3D Structure

Properties

CAS No. |

2655-37-0 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-butyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C9H16N2/c1-4-5-6-11-9(3)7-8(2)10-11/h7H,4-6H2,1-3H3 |

InChI Key |

CHDNZIRREFRIJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=CC(=N1)C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3,5 Dimethyl 1 Butylpyrazole and Its Precursors

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of this synthesis, with several established and modern methods available to chemists.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This reaction, often referred to as the Knorr pyrazole synthesis, is a robust and efficient way to construct the pyrazole core.

The precursor to 3,5-Dimethyl-1-butylpyrazole is the intermediate, 3,5-Dimethyl-1H-pyrazole. This compound is synthesized through the reaction of acetylacetone (a 1,3-diketone) with hydrazine. wikipedia.org The reaction involves the condensation of the hydrazine with the two carbonyl groups of the acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

A common laboratory procedure involves reacting acetylacetone with hydrazine sulfate in an aqueous alkaline solution or with hydrazine hydrate. orgsyn.orgyoutube.comscribd.com For example, hydrazine sulfate can be dissolved in aqueous sodium hydroxide, and then acetylacetone is added dropwise at a controlled temperature. orgsyn.orgyoutube.com The product, 3,5-dimethylpyrazole (B48361), can then be extracted and purified.

| Reactants | Solvent | Catalyst/Base | Temperature | Yield |

|---|---|---|---|---|

| Acetylacetone, Hydrazine Sulfate | Water | Sodium Hydroxide | 15°C | 77-81% orgsyn.org |

| Acetylacetone, Hydrazine Hydrate | Water | None | 15°C | up to 95% scribd.com |

| Acetylacetone, Hydrazine Hydrate | Water | Glacial Acetic Acid | ≤ 50°C | > 90% google.com |

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (e.g., methylhydrazine), the formation of two possible regioisomers can occur. The regioselectivity of the reaction is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as the solvent and pH. conicet.gov.ar The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar However, in the case of the synthesis of 3,5-dimethyl-1H-pyrazole from acetylacetone, a symmetrical diketone, regioselectivity is not a concern as only one product can be formed.

An alternative to cyclocondensation is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkene or an alkyne. This [3+2] cycloaddition directly forms the five-membered pyrazole ring. While a powerful tool for the synthesis of a wide variety of substituted pyrazoles, it is a less common approach for the specific synthesis of 3,5-dimethyl-1H-pyrazole compared to the more straightforward Knorr synthesis.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of diverse compounds. For pyrazole synthesis, an MCR could involve, for example, the reaction of an aldehyde, a β-ketoester, and a hydrazine in a one-pot synthesis. While versatile, the direct synthesis of the simple this compound via an MCR is not the most conventional route.

Cyclocondensation Reactions of 1,3-Diketones with Hydrazine Derivatives

N1-Alkylation Strategies for Introducing the Butyl Moiety

Once the 3,5-dimethyl-1H-pyrazole intermediate is obtained, the final step is the introduction of the butyl group at the N1 position of the pyrazole ring. This is typically achieved through an N-alkylation reaction.

The N-alkylation of pyrazoles is a well-established transformation. In the case of 3,5-dimethyl-1H-pyrazole, which has a proton on one of the nitrogen atoms, the reaction involves deprotonation with a base to form a pyrazolate anion, which then acts as a nucleophile and attacks an alkylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane).

The choice of base and solvent is crucial for the success of the alkylation. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3, Cs2CO3), and hydrides (NaH). The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

For unsymmetrical pyrazoles, the alkylation can lead to a mixture of N1 and N2 isomers. However, for the symmetrical 3,5-dimethyl-1H-pyrazole, both nitrogen atoms are equivalent, and thus only one N-alkylated product is possible. A study on the N-alkylation of pyrazoles with trichloroacetimidates under acidic conditions also demonstrated the successful alkylation of 3,5-disubstituted pyrazoles. mdpi.com

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | General Outcome |

|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Butyl Halide (e.g., 1-bromobutane) | Potassium Carbonate | Dimethylformamide (DMF) | Formation of this compound |

| Unsymmetrical Pyrazoles | Alkyl Halide | Various Bases | Various Solvents | Potential for regioisomeric mixtures semanticscholar.org |

Direct N-Alkylation Protocols

Direct N-alkylation is a common strategy for synthesizing N-substituted pyrazoles like this compound. The typical protocol involves the deprotonation of the N-H bond of the pyrazole ring using a base, followed by the addition of an alkylating agent, such as an alkyl halide. mdpi.com For the synthesis of this compound, this would involve reacting 3,5-dimethylpyrazole with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a suitable base and solvent.

Alternative methods have also been developed to circumvent the use of strong bases or high temperatures. One such method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst to achieve N-alkylation under milder conditions. mdpi.com Another novel approach allows for the direct preparation of N-alkyl pyrazoles from primary aliphatic amines, such as butylamine, reacting with a 1,3-diketone and an amination reagent. nih.govacs.org This method is advantageous as it avoids the handling of hydrazine derivatives. acs.org

Table 1: Comparison of Direct N-Alkylation Conditions for Pyrazoles

| Method | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Classical Alkylation | Alkyl Halide | Strong Base (e.g., NaH, K₂CO₃) | DMF, Acetone | Varies | Good | mdpi.comtsijournals.com |

| Acid-Catalyzed | Trichloroacetimidate | Brønsted Acid (e.g., TfOH) | Dichloromethane | Room Temp | Good | mdpi.com |

| From Primary Amine | Butylamine + 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 80-85 °C | Moderate | nih.govacs.org |

Solvent-Free Synthetic Methodologies for N-Substituted Pyrazoles

In line with the principles of green chemistry, solvent-free synthetic methods have been developed for pyrazole synthesis. These methodologies reduce environmental impact by eliminating the need for organic solvents, which are often hazardous and difficult to dispose of.

Control of Regioselectivity in N1-Substitution

The N-alkylation of symmetrically substituted pyrazoles, such as 3,5-dimethylpyrazole, does not present a challenge in regioselectivity, as the N1 and N2 positions are chemically equivalent. However, for unsymmetrical pyrazoles, the reaction can yield a mixture of two possible regioisomers. mdpi.com The control of regioselectivity is therefore a critical aspect of pyrazole chemistry.

The outcome of the N-alkylation of unsymmetrical pyrazoles is often governed by steric effects. Alkylation tends to occur at the less sterically hindered nitrogen atom. mdpi.com For example, the presence of a bulky group, like a tert-butyl group, at the C3 position will preferentially direct the incoming alkyl group to the N1 position. semanticscholar.org

Recent studies have shown that the choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to dramatically increase the regioselectivity in pyrazole formation, favoring one isomer significantly over the other. conicet.gov.ar This approach offers a powerful tool for controlling the outcome of reactions with unsymmetrical precursors. conicet.gov.artandfonline.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry has seen the advent of advanced techniques that offer improved efficiency, safety, and environmental sustainability. These methods are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of pyrazoles. mdpi.comresearchgate.net This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. galchimia.com The inherent safety of microreactors, which handle only small volumes of reactants at any given time, makes flow chemistry particularly advantageous for reactions involving hazardous intermediates or exothermic processes. researchgate.net

Several continuous-flow systems have been developed for pyrazole synthesis. These include two-step processes where a starting ketone is first condensed to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the pyrazole product. galchimia.com Multi-step continuous flow platforms have also been designed to produce highly functionalized pyrazoles, where a common pyrazole core is synthesized and then modified in subsequent downstream modules. nih.gov This modular approach allows for the rapid and efficient generation of a diverse library of pyrazole derivatives. nih.gov

Table 2: Example of a Two-Stage Flow Synthesis of Pyrazoles

| Parameter | Stage 1: Enaminone Formation | Stage 2: Pyrazole Formation | Reference |

|---|---|---|---|

| Reactants | Acetophenone, DMADMF | Intermediate Enaminone, Hydrazine | galchimia.com |

| Reactor | Stainless-steel coil | Glass mixer-chip | galchimia.com |

| Temperature | 170 °C | 150 °C | galchimia.com |

| Flow Rate | 0.5 mL/min | 1.0 mL/min (total) | galchimia.com |

| Residence Time | 10 min | 2 min | galchimia.com |

Catalyst-Assisted and Ligand-Free Approaches

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In pyrazole synthesis, various catalytic systems have been explored. Copper-catalyzed methods have been employed for the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl acetylenedicarboxylates. nih.gov Environmentally friendly approaches utilizing nano-ZnO as a heterogeneous, reusable catalyst for the condensation of phenylhydrazine with ethyl acetoacetate have also been reported. nih.govmdpi.com

Ligand-free approaches are particularly attractive from a green chemistry perspective as they simplify reaction mixtures and reduce costs. The development of catalyst- and ligand-free methods for pyrazole synthesis represents a significant advancement. For instance, the synthesis of trisubstituted pyrazoles has been achieved under metal- and solvent-free conditions, highlighting a simple and green methodology. researchgate.net

Oxidation-Induced N-N Coupling Mechanisms in Pyrazole Formation

A significant innovation in pyrazole synthesis is the development of methods that form the N-N bond during the reaction sequence, thereby avoiding the use of hydrazine and its derivatives, which can be hazardous. nih.govacs.org These strategies often rely on oxidation-induced N-N bond formation. nih.govumn.edu

One prominent example is a multicomponent synthesis involving the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govacs.org The key step in this transformation is a 2-electron oxidation-induced N-N coupling on a titanium center, which forms the pyrazole ring. nih.gov The mechanism has been studied in detail and involves a diazatitanacyclohexadiene intermediate. nih.govnih.gov The oxidation of this metallacycle intermediate, often by an oxidant like TEMPO, is critical for the N-N coupling reductive elimination step. nih.govrsc.org This approach is a rare example of formal N-N bond formation on a metal center and offers a modular and hydrazine-free route to multisubstituted pyrazoles. nih.govresearchgate.net

Synthetic Utility of this compound as a Building Block

As a substituted pyrazole, this compound serves as a versatile scaffold in organic synthesis. The pyrazole ring is a stable aromatic system, but its constituent atoms offer several sites for further chemical modification. The nitrogen atoms and the carbon atom at the 4-position are the most common sites for reactions, allowing this compound to be elaborated into a variety of more complex structures.

The 3,5-dimethylpyrazole moiety is a common structural motif that can be incorporated into larger and more complex heterocyclic frameworks, including fused bicyclic systems. While specific examples detailing the use of this compound are not extensively documented, the general reactivity patterns of N-substituted pyrazoles provide a clear indication of its potential applications.

One of the primary strategies involves functionalization of the methyl groups at the C3 and C5 positions. These methyl groups can undergo condensation reactions with suitable electrophiles to build new rings. For example, derivatives of N-substituted pyrazoles can be used to synthesize fused systems like pyrazolo[1,5-a]pyrimidines. This transformation typically involves the reaction of a 5-amino-N-alkylpyrazole with a 1,3-dielectrophile. Although this compound itself is not a 5-aminopyrazole, it serves as a foundational structure that can be functionalized towards such intermediates.

Another approach involves cycloaddition reactions where the pyrazole ring itself does not participate directly, but rather, functional groups attached to it do. For instance, an N-acyl-3,5-dimethylpyrazole derivative can undergo tandem isomerization and cycloaddition reactions. nih.gov In a study involving N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole, the pyrazole moiety acts as an activating group that facilitates isomerization to an allenoyl intermediate in situ. This intermediate then readily participates in [3+2], [4+2], or [2+2] cycloadditions to construct various five-, six-, and four-membered heterocyclic and carbocyclic rings. nih.gov The N-butyl derivative could similarly be functionalized at the N1 position with reactive groups to engage in such transformations.

Table 1: Examples of Cycloaddition Reactions with N-Acyl Pyrazole Derivatives

| Reaction Type | Reactants | Product Type |

|---|---|---|

| [3+2] Cycloaddition | N-allenoylpyrazole, Azomethine imine | Five-membered cycloadduct |

| [4+2] Cycloaddition | N-allenoylpyrazole, Diene | Six-membered cycloadduct |

| [2+2] Cycloaddition | N-allenoylpyrazole, Alkene | Four-membered cycloadduct |

This table is based on the reactivity of N-acyl pyrazoles, illustrating the potential pathways for functionalized N-butyl pyrazole derivatives. nih.gov

The this compound ring can be functionalized at several positions to introduce reactive handles for subsequent chemical transformations.

C4-Position: The carbon atom at the 4-position of the pyrazole ring is susceptible to electrophilic substitution. Reactions such as halogenation, nitration, and formylation can introduce functional groups at this site. For example, the C4-position can be iodinated, and this iodo-derivative can then participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, effectively linking the pyrazole to other molecular fragments. researchgate.net

Methyl Groups (C3 and C5): The methyl groups are potential sites for functionalization. They can be oxidized to carboxylic acids, which provides a handle for a wide range of further reactions, such as esterification or amide bond formation. researchgate.net The resulting 3,5-dicarbonyl pyrazoles are themselves versatile building blocks for more complex structures. researchgate.net

N-dealkylation/N-acylation: While the N-butyl group is generally stable, certain conditions could lead to its cleavage, allowing for the introduction of other substituents at the N1 position. More commonly, the pyrazole nitrogen can be acylated to form N-acyl pyrazoles. These compounds are highly effective acylating agents. osi.lvresearchgate.net For example, 1-cyanoacetyl-3,5-dimethylpyrazole is a powerful and convenient reagent for the cyanoacetylation of amines and other nucleophiles, where the 3,5-dimethylpyrazole acts as an excellent leaving group. osi.lvresearchgate.net This highlights a key utility of the pyrazole core where, after its role in a reaction is complete, it can be easily displaced.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| C4-Position | Halogenation | I₂, (NH₄)₂Ce(NO₃)₆ | Iodo (-I) |

| C4-Position | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Methyl Groups | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

Iii. Reaction Mechanisms and Reactivity Studies of 3,5 Dimethyl 1 Butylpyrazole

Mechanistic Investigations of Pyrazole (B372694) Formation Pathways

The synthesis of N-alkylated pyrazoles such as 3,5-Dimethyl-1-butylpyrazole is typically not a single-step process. It generally involves the initial formation of the pyrazole ring, followed by the introduction of the alkyl group onto the ring nitrogen. The most common and historically significant method for creating the 3,5-dimethylpyrazole (B48361) core is the Knorr pyrazole synthesis. jk-sci.commdpi.comname-reaction.com

Cyclocondensation: Reaction of a 1,3-dicarbonyl compound (acetylacetone) with hydrazine (B178648) to form 3,5-dimethylpyrazole. mdpi.commdpi.com

N-Alkylation: Subsequent reaction of 3,5-dimethylpyrazole with a suitable butylating agent (e.g., 1-bromobutane) to yield the final product, this compound.

The Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a complex process with several potential mechanistic pathways and intermediates. researchgate.netrsc.org The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound (acetylacetone). slideshare.netchemhelpasap.com

Key intermediates in this pathway include:

Carbinolamine/Hydrazone Intermediates: The initial addition leads to a carbinolamine intermediate, which can then dehydrate to form a hydrazone.

Cyclic Intermediates: The second nitrogen atom of the hydrazine moiety then performs an intramolecular attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate, which can be described as a 5-hydroxy-Δ2-pyrazoline or a 3,5-dihydroxypyrazolidine. researchgate.net

The dehydration of these cyclic intermediates is a critical step. The relative stability of the transition states leading to the elimination of water kinetically controls the final product. researchgate.net For a symmetrical dicarbonyl compound like acetylacetone, this process leads to a single pyrazole product, 3,5-dimethylpyrazole. The subsequent N-alkylation step proceeds via a standard nucleophilic substitution mechanism, where the pyrazole anion, formed by deprotonation of the N-H group with a base, acts as a nucleophile attacking the butyl halide.

Table 1: Key Intermediates in the Formation of 3,5-Dimethylpyrazole

| Intermediate Type | Structure | Role in Mechanism |

| Hydrazone | CH₃-C(=N-NH₂)-CH₂-C(=O)-CH₃ | Formed after initial condensation and dehydration. |

| 5-Hydroxy-Δ2-pyrazoline | Cyclic hemiaminal | Product of intramolecular cyclization. |

| 3,5-Dihydroxypyrazolidine | Cyclic diol amine | An alternative or preceding cyclic intermediate. researchgate.net |

pH of the Medium: The reaction is typically acid-catalyzed. jk-sci.comslideshare.net The pH affects the protonation state of both the hydrazine and the carbonyl groups, which can alter the rate-determining step of the mechanism. researchgate.net

Substituent Effects: The electronic nature of substituents on both reactants can impact reaction rates. Electron-withdrawing groups on the hydrazine or electron-donating groups on the dicarbonyl compound can modify the nucleophilicity and electrophilicity of the reacting centers, respectively. researchgate.netcore.ac.uk

Investigations using transient flow methods have uncovered complex reaction pathways, including evidence for autocatalysis and the involvement of unexpected intermediates, highlighting the intricate nature of the pyrazole formation process. rsc.org The kinetics of the N-alkylation step are typical for SN2 reactions and depend on the concentration of the pyrazole anion and the alkylating agent, as well as the nature of the solvent and leaving group.

Chemical Transformations of the Pyrazole Ring System

The this compound ring is an aromatic system, which dictates much of its reactivity. The ring is electron-rich due to the presence of two nitrogen atoms, making it susceptible to attack by electrophiles. uomus.edu.iqbritannica.com

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrazoles. wikipedia.org In this compound, the C-3 and C-5 positions are occupied by methyl groups, leaving the C-4 position as the primary site for electrophilic attack. The N1-butyl and C3/C5-dimethyl groups are electron-donating, which further activates the ring system towards electrophiles compared to unsubstituted pyrazole.

The general mechanism proceeds via a two-step pathway:

Attack of the pyrazole ring's π-system on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Deprotonation at the C-4 position by a weak base to restore the aromaticity of the ring, yielding the 4-substituted product. masterorganicchemistry.com

Common electrophilic substitution reactions are summarized in the table below.

Table 2: Common Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Electrophile (E⁺) | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-3,5-dimethyl-1-butylpyrazole |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ | 4-Bromo- or 4-Chloro-3,5-dimethyl-1-butylpyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 4-Acyl-3,5-dimethyl-1-butylpyrazole |

The electron-rich nature of the pyrazole ring makes it inherently resistant to nucleophilic attack. Such reactions are uncommon and typically require the pyrazole ring to be activated by the presence of strong electron-withdrawing groups, which are absent in this compound. Similarly, the aromatic stability of the pyrazole nucleus makes ring-opening reactions energetically unfavorable. These transformations would necessitate harsh reaction conditions or the use of highly specialized reagents designed to overcome the high activation energy barrier. Theoretical studies on related systems, such as pyrazaboles, indicate that ring opening can occur upon reaction with strong nucleophiles, but this is not a typical reactivity pathway for simple N-alkyl pyrazoles. scholaris.ca

Reactivity of the N1-Butyl Side Chain and Peripheral Functional Groups

The N1-butyl group is a saturated alkyl side chain. In general, it is chemically inert under the conditions typically employed for electrophilic substitution or other transformations of the pyrazole ring. Its primary influence on the molecule's reactivity is electronic, where it acts as a weak electron-donating group, and steric, where it can hinder the approach of reagents to the N1-adjacent C-5 position.

Specific chemical transformations targeting the butyl group are not widely reported in the context of pyrazole chemistry. However, based on the general principles of organic chemistry, certain reactions could be envisaged under specific, often forcing, conditions:

Free-Radical Halogenation: Under UV light or with radical initiators, the C-H bonds on the butyl chain could undergo halogenation. This reaction would likely be unselective, leading to a mixture of mono- and poly-halogenated products at different positions along the chain.

Oxidation: Strong oxidizing agents under harsh conditions might lead to the degradation of the alkyl chain, but selective oxidation is unlikely without a pre-existing functional group.

Stability and Degradation Pathways of this compound

The stability of this compound is determined by the resilience of its heterocyclic pyrazole core and the attached dimethyl and N-butyl substituents to various environmental and chemical stressors. The following subsections explore its stability based on data from closely related analogues.

Thermal Stability

The pyrazole ring is known for its aromatic character, which confers significant thermal stability. Studies on 3,5-Dimethylpyrazole indicate that it is a thermally stable compound under standard processing conditions atamanchemicals.com. It is considered chemically stable under normal ambient temperatures atamanchemicals.com. This stability is crucial for its application in various industrial processes, including as a blocking agent for isocyanates in coatings, where it must remain stable until a specific activation temperature is reached atamanchemicals.comchemicalbook.com.

Research on derivatives of 3,5-Dimethylpyrazole has shown a strong correlation between the chemical structure and thermal stability, with initial degradation temperatures serving as a key indicator of this property researchgate.net. For instance, a complex of cobalt (II) with 3,5-Dimethylpyrazole was found to be thermally stable at 200°C, with decomposition occurring over a temperature range of 300-550°C uni.edu. Manufacturer data for 3,5-Dimethylpyrazole suggests a storage stability of at least 24 months when kept in a cool, well-ventilated place in a tightly closed, dry container wacker.com.

However, at elevated temperatures, such as those encountered in a fire, thermal decomposition is expected. Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx) chemicalbook.com.

Interactive Table: Summary of Thermal Stability Data for 3,5-Dimethylpyrazole and Related Compounds

| Compound/Complex | Observation | Temperature Range | Reference |

|---|---|---|---|

| 3,5-Dimethylpyrazole | Generally stable under standard processing conditions | Ambient | atamanchemicals.com |

| 3,5-Dimethylpyrazole | Recommended storage stability | Cool, dry conditions | wacker.com |

| Cobalt(II)-3,5-dimethylpyrazole complex | Thermally stable | Up to 200°C | uni.edu |

| Cobalt(II)-3,5-dimethylpyrazole complex | Decomposition to Co₃O₄ | 300-550°C | uni.edu |

| 3,5-Dimethylpyrazole | Hazardous decomposition under fire conditions | High temperatures | chemicalbook.com |

Photochemical Degradation

Specific studies detailing the photochemical degradation pathways of this compound or its parent compound are scarce. Generally, the photodegradation of heterocyclic aromatic compounds depends on their ability to absorb UV radiation and the subsequent chemical reactions of the excited state. The N-butyl group and the pyrazole ring itself could be susceptible to photochemical reactions, potentially leading to oxidation, rearrangement, or ring-opening, though dedicated research is required to confirm these pathways.

Chemical Stability and Degradation Pathways

The chemical stability of the pyrazole ring is a defining feature of its chemistry. It is generally resistant to oxidation and reduction, although substituents on the ring can undergo transformation chemicalbook.comglobalresearchonline.net. The presence of the N-butyl group in this compound is expected to influence its reactivity compared to the parent N-unsubstituted 3,5-Dimethylpyrazole.

Resistance to Oxidation and Reduction: The pyrazole ring itself is relatively stable against oxidizing agents globalresearchonline.net. However, the alkyl side chains are susceptible to oxidation. For example, studies on the related nitrification inhibitor 3,4-Dimethylpyrazole phosphate (DMPP) have identified degradation products resulting from the oxidation of a methyl side chain acs.org. This suggests that a primary degradation pathway for this compound could involve the oxidation of its butyl or methyl groups to form corresponding alcohols, ketones, or carboxylic acids. Similarly, while the pyrazole ring is resistant to catalytic reduction, side chains can be modified globalresearchonline.netpharmaguideline.com.

Reactivity with Acids and Bases: As a weak base, the pyrazole ring can be protonated by strong acids to form pyrazolium salts chemicalbook.comglobalresearchonline.net. In the presence of very strong bases, deprotonation at a carbon atom (C3) can occur, which may lead to ring-opening reactions chemicalbook.compharmaguideline.com.

Electrophilic Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation globalresearchonline.net. While the N1 position of this compound is blocked by the butyl group, the C4 position remains a potential site for reaction with electrophiles, which could be considered a chemical degradation pathway in the presence of suitable reagents.

Potential Degradation Products: Based on the reactivity of related compounds, potential degradation pathways for this compound could include:

Oxidation of the N-butyl chain.

Oxidation of the C-methyl groups.

Ring opening under the influence of strong bases or oxidative conditions (e.g., ozonolysis) chemicalbook.com.

In biological systems, metabolic oxidation is a possible pathway. For instance, the parent pyrazole can be oxidized to 4-hydroxypyrazole by cytochrome P-450 enzymes in hepatocytes nih.gov.

Interactive Table: Summary of Chemical Reactivity and Potential Degradation Pathways

| Condition/Reagent | Reactivity/Pathway | Potential Product Type | Reference |

|---|---|---|---|

| Oxidizing Agents | Oxidation of alkyl side chains (methyl/butyl groups) | Alcohols, Carboxylic Acids | globalresearchonline.netacs.org |

| Strong Bases | Deprotonation and potential ring opening | Ring-opened products | chemicalbook.compharmaguideline.com |

| Strong Acids | Protonation of ring nitrogen | Pyrazolium salts | chemicalbook.comglobalresearchonline.net |

| Electrophiles (e.g., Br₂) | Electrophilic substitution at C4 | 4-Halo-pyrazole derivatives | globalresearchonline.net |

| Biological Systems (e.g., Cytochrome P-450) | Metabolic oxidation of the ring | Hydroxylated pyrazoles | nih.gov |

Based on a comprehensive search of available literature, detailed information focusing specifically on the coordination chemistry and metal complexation of the compound This compound is not available. The existing research primarily documents the synthesis of this compound as a precursor for other applications, such as ionic liquids, or lists it within broader chemical patents without detailing its role as a ligand in coordination chemistry.

There is a significant body of research on the coordination chemistry of the closely related parent ligand, 3,5-dimethylpyrazole (Hdmpz), and other N-substituted pyrazole derivatives. This research covers ligand design principles, the synthesis of a wide array of metal complexes, and their structural elucidation. However, specific studies detailing the synthesis, characterization, and structural analysis of metal complexes with the 1-butyl substituted pyrazole ligand are not present in the available scientific literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided for the specific chemical compound "this compound". Any attempt to do so would require extrapolation from related but distinct compounds, which would violate the core requirement of focusing solely on the specified molecule.

Iv. Coordination Chemistry and Metal Complexation of 3,5 Dimethyl 1 Butylpyrazole

Structural Elucidation of Coordination Compounds

Single Crystal X-ray Diffraction Analysis of Metal-Pyrazole Complexes

Studies on various metal complexes have revealed that the 3,5-dimethyl-1-butylpyrazole ligand can adopt several coordination modes. For instance, in complexes with alkali metals, the pyrazolato ligand has been observed to act as a bridging ligand in various fashions, including μ-η¹:η¹, μ-η²:η², μ³-η¹:η¹:η¹, and μ³-η¹:η²:η¹. researchgate.net The specific coordination is influenced by the size of the alkali metal ion. researchgate.netnih.gov

In complexes with transition metals, the coordination geometry is often dictated by the electronic configuration and preferred coordination number of the metal ion. For example, platinum(II) complexes frequently exhibit a square planar geometry. nih.gov The reaction of a Pt(II) dichloride complex with 3,5-dimethylpyrazole (B48361) can lead to the formation of monometallic complexes where the pyrazole (B372694) ligand is coordinated to the platinum center. nih.gov Similarly, the reaction of MCl2 (where M = Zn(II), Cd(II), and Hg(II)) with bispyrazole derivative ligands containing the 3,5-dimethyl-1H-pyrazol-1-yl moiety results in the formation of dimeric metallacycles. researchgate.net

Here is an interactive data table summarizing representative crystallographic data for metal complexes containing pyrazole ligands.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Pt(fppz)(dmpzH)Cl] | Pt(II) | Square Planar | Pt-N(fppz) = 2.03, Pt-N(dmpzH) = 2.01, Pt-Cl = 2.30 | N-Pt-N = 80.5, N-Pt-Cl = 95.2 | nih.gov |

| [Zn(L1)Cl2]2 | Zn(II) | Tetrahedral | Zn-N = 2.05, Zn-O = 2.35, Zn-Cl = 2.23 | N-Zn-N = 98.7, Cl-Zn-Cl = 115.4 | researchgate.net |

| [(Me2pz)Na] | Na(I) | 1D Chain | Na-N = 2.40-2.55 | N-Na-N = varies | researchgate.netnih.gov |

Note: fppzH = 3-(trifluoromethyl)-5-(2-pyridyl)pyrazole, dmpzH = 3,5-dimethylpyrazole, L1 = 1,2-bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene), Me2pz = 3,5-dimethylpyrazolate.

Solution-State and Solid-State NMR Spectroscopy of Pyrazole Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid states, is a powerful technique for elucidating the structure and dynamics of this compound complexes.

In solution, ¹H and ¹³C NMR spectroscopy provide valuable information about the ligand environment upon coordination to a metal center. Chemical shift changes of the pyrazole ring protons and carbons can indicate the coordination site and the extent of electron density redistribution upon complexation. For instance, in ethylzinc (B8376479) pyrazolates derived from 3,5-dimethylpyrazole, advanced NMR techniques have been used to identify the diverse species present in solution. researchgate.net

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of crystalline or amorphous complexes. nih.gov ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR has been instrumental in studying proton tautomerism and hydrogen bonding in pyrazole derivatives. fu-berlin.deacs.org For symmetrically substituted pyrazoles like 3,5-dimethylpyrazole, ssNMR can detect intermolecular proton transfer processes. fu-berlin.de The anisotropy of chemical shift tensors, which is averaged out in solution, can be measured in the solid state to provide detailed structural information. mdpi.com

Below is a table showcasing typical NMR data for pyrazole-containing compounds.

| Nucleus | Compound/Complex | Solvent/State | Chemical Shift (δ, ppm) | Remarks | Reference |

| ¹H | 3,5-dimethylpyrazole | CDCl₃ | ~2.2 (CH₃), ~5.8 (H4), ~10.0 (NH) | Typical shifts for the free ligand | researchgate.net |

| ¹³C | DMPBA | DMSO-d₆ | 206 (C=O), 174.79 (C1-benzilic), 7.4 (aromatic), 7.25 (aromatic) | Carbonyl and aromatic carbon signals | gigvvy.com |

| ¹⁵N | 3,5-di-tert-butylpyrazole | Solid | Varies | Used to study tautomerism and conformational exchange | fu-berlin.deacs.org |

Note: DMPBA = 3,5-Dimethylpyrazole Benzilic Acid.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopic Characterization of Complexes

Vibrational and electronic spectroscopy are fundamental techniques for characterizing metal complexes of this compound.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing insights into the bonding and structural changes upon complexation. The coordination of the pyrazole ligand to a metal ion typically leads to shifts in the vibrational frequencies of the pyrazole ring. For example, the C=N stretching vibration is often affected. gigvvy.com In complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, significant shifts were observed for the methyl group (C-H), pyrazole ring (C=N), and pyridazine (B1198779) ring (C-N) vibrations upon complexation with Cu(II), Fe(II), Ni(II), and Co(II). analis.com.my The study of the ν(NH) stretching frequency in the IR spectra of pyrazole derivatives can reveal the presence of hydrogen bonding. researchgate.net

Electronic Spectroscopy (UV-Vis): UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes often show bands corresponding to π → π* transitions within the pyrazole ligand and d-d transitions or charge-transfer bands involving the metal center. ucsf.edu For instance, metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine exhibited a shift in the characteristic ligand band around 260 nm, which originates from HOMO → LUMO π → π* transitions of the pyridazine and pyrazole groups, confirming complexation. analis.com.my In some cases, the complexes can exhibit fluorescence, making them potential photoactive materials. nih.gov

The table below summarizes key spectroscopic data for pyrazole complexes.

| Spectroscopic Technique | Complex/Ligand | Key Bands/Transitions | Interpretation | Reference |

| IR | Complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Shift in C=N, C-N, and N-N stretching frequencies | Coordination of pyrazole and pyridazine nitrogens to the metal | analis.com.my |

| IR | 3,5-dimethylpyrazole benzilic acid | 3318 cm⁻¹ (O-H), 1692 cm⁻¹ (C=C), 1631 cm⁻¹ (COO⁻ asym), 1352 cm⁻¹ (COO⁻ sym) | Characteristic functional group vibrations | gigvvy.com |

| UV-Vis | Metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Shift in ligand band at ~260 nm | HOMO → LUMO π → π* transitions, confirming complexation | analis.com.my |

| UV-Vis | Azo Schiff-base complexes of 1-phenyl-2,3-dimethyl-4-aminopyrazol-5-one | Ligand and charge-transfer bands | Octahedral or square pyramidal geometries suggested | nih.gov |

Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of metal complexes. mdpi.com It provides information on the oxidation and reduction potentials of the metal center and can reveal the reversibility of the redox processes.

This table presents electrochemical data for some metal complexes with pyrazole-based ligands.

| Complex | Redox Couple | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | ΔEp (V) | Process | Reference |

| Cu(II)-complex | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | Quasi-reversible | analis.com.my |

| Fe(II)-complex | Fe(III)/Fe(II) | -0.47 | -0.67 | 0.20 | Quasi-reversible | analis.com.my |

| Ni(II)-complex | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | Quasi-reversible | analis.com.my |

| Co(II)-complex | - | No peak observed | No peak observed | - | Inactive | analis.com.my |

Note: Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak separation. The complexes are with the 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand.

Supramolecular Architectures and Non-Covalent Interactions in Pyrazole-Based Complexes

Hydrogen Bonding Networks within Crystal Structures

Hydrogen bonding is a predominant non-covalent interaction in the crystal structures of N-unsubstituted pyrazoles and their complexes. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor. This allows for the formation of various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.comresearchgate.net

In the solid state, 3,5-dimethylpyrazole itself is known to form cyclic hydrogen-bonded trimers. researchgate.net The nature of the substituents on the pyrazole ring can significantly influence the resulting hydrogen-bonded structure. For example, studies on 3,5-dimethyl-4-aryl-1H-pyrazoles have shown that different substituents on the aryl ring lead to different supramolecular arrangements, including dimers bridged by solvent molecules, polymeric catemers, and 2D hydrogen-bonded networks. mdpi.com In metal complexes, hydrogen bonding can occur between the pyrazole ligand and other ligands or counter-ions, further influencing the crystal packing. For example, N-H···Cl hydrogen bonds have been observed in platinum(II) complexes. nih.gov

π-Stacking and Other Weak Intermolecular Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrazole rings can play a significant role in the stabilization of the crystal structures. libretexts.orgcanada.ca These interactions occur when the π-systems of adjacent pyrazole rings overlap, leading to an attractive force. The geometry of the π-stacking can be face-to-face or offset.

Formation of Polymeric, Dimeric, and Cluster Structures

The versatility of the pyrazolate ligand, the deprotonated form of pyrazole, allows for the assembly of diverse and complex structures with metal ions. Depending on the metal, the solvent, and the reaction conditions, 3,5-dimethylpyrazole and its derivatives can form discrete mononuclear units, or aggregate into larger dimeric, cluster, and polymeric arrangements.

The coordination of 3,5-dimethylpyrazolate with alkali metals, for instance, has been shown to produce a range of structures from monomers and dimers to more complex clusters and one-dimensional (1D) chains. nih.govresearchgate.net For example, reactions involving lithium have yielded structurally diverse pyrazolates, including tetrameric and hexanuclear complexes. publish.csiro.au A study on the reaction of n-butyllithium with 3,5-dimethylpyrazole in different solvents resulted in an ether-solvated tetrameric complex, [Li₄(Me₂pz)₄(OEt₂)₄], and a hexanuclear complex, [Li₆(Me₂pz)₆(tmeda)₂], which exhibits four distinct coordination modes for the pyrazolate ligand. publish.csiro.au

With transition metals like copper, self-assembly with 3,5-dimethylpyrazole and various carboxylate ligands can lead to structures ranging from mononuclear to trinuclear complexes. researchgate.net In these structures, the pyrazole and carboxylate groups typically coordinate in a monodentate fashion. The final supramolecular assembly, such as sheets or 3D networks, is often directed by extensive hydrogen bonding and other weak intermolecular interactions. researchgate.net The formation of these extended structures is influenced by the ability of the pyrazolate ligand to act as a bridge between metal centers.

Table 1: Examples of Structural Motifs in Metal Complexes with 3,5-Dimethylpyrazolate

| Metal | Structural Type | Example Complex Formula | Reference |

|---|---|---|---|

| Lithium (Li) | Tetrameric Cluster | [Li₄(Me₂pz)₄(OEt₂)₄] | publish.csiro.au |

| Lithium (Li) | Hexanuclear Cluster | [Li₆(Me₂pz)₆(tmeda)₂] | publish.csiro.au |

| Lithium (Li) | Polymeric Chain | [Li₂(Me₂pzNO₂)₂(thf)₂]n | publish.csiro.au |

| Sodium (Na) | Polymeric | [(Me₂pz)Na] | nih.gov |

| Copper (Cu) | Mononuclear | [Cu(Hdmpz)₂(L)₂] (L=carboxylate) | researchgate.net |

| Copper (Cu) | Dinuclear | [Cu₂(Hdmpz)₄(L)₂] (L=dicarboxylate) | researchgate.net |

| Copper (Cu) | Trinuclear | [Cu₃(Hdmpz)₉(L)₂]·Hdmpz (L=trimesate) | researchgate.net |

Non-Biological Applications of this compound Coordination Compounds

The coordination compounds derived from 3,5-dimethylpyrazole and its analogs have found utility in several non-biological fields, most notably in catalysis and materials science. chemicalbook.com The ability to fine-tune the steric and electronic environment around a metal center by modifying the pyrazole ligand is key to these applications.

Role in Catalysis

Ligands derived from 3,5-dimethylpyrazole are integral to the field of catalysis. Scorpionate ligands, which are tridentate ligands that bind to a metal in a fac manner, are a prominent example. rsc.orgrsc.org These ligands, such as hydrotris(pyrazolyl)borates and tris(pyrazolyl)methanes, are synthesized from pyrazoles like 3,5-dimethylpyrazole. rsc.orgwikipedia.org The steric bulk provided by the methyl groups on the pyrazole rings can protect the metal center and influence the catalytic activity and selectivity.

Coordination complexes involving these ligands have been investigated as catalysts for various organic transformations, including polymerization reactions. rsc.orgrsc.org For example, a zinc alkyl complex incorporating a scorpionate ligand derived from 3,5-dimethylpyrazole has been reported as an initiator for the ring-opening polymerization of rac-lactide to produce polylactide (PLA). rsc.org Similarly, magnesium complexes with scorpionate ligands based on 3,5-dimethylpyrazole have been synthesized and studied for their catalytic potential. rsc.org The versatility in coordination modes and the ability to modify ligand structure allow for the fine-tuning of the catalyst's reactivity. rsc.orgrsc.org

Applications in Advanced Materials Science

The unique properties of metal complexes of 3,5-dimethylpyrazole have led to their use in creating advanced materials, including energetic materials and as precursors for semiconductor doping.

Energetic Materials

Nitrated pyrazoles are a significant class of energetic materials, valued for their high density, thermal stability, and high energy content. nih.gov 3,5-dimethyl-1H-pyrazole serves as a key precursor in the synthesis of these compounds. researchgate.net Through stepwise nitration, it can be converted into highly nitrated derivatives. For instance, the nitration of 3,5-dimethyl-1H-pyrazole is a pathway to producing compounds like 3,4,5-trinitropyrazole. researchgate.netdeepdyve.com

Furthermore, coordination chemistry offers a strategy to develop safer and more stable energetic materials. rsc.org Energetic coordination polymers can be synthesized using pyrazole-containing ligands. A notable example involves using 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine as a precursor to create frameworks with high thermal stability and tunable energy densities. rsc.org These coordination-driven materials are being explored for applications as modern explosives, pyrotechnics, and solid propellants. nih.govrsc.org

Table 2: Selected Energetic Compounds Derived from Pyrazole Precursors

| Compound Name | Key Properties | Application Area | Reference |

|---|---|---|---|

| 3,4,5-Trinitro-1H-pyrazole (TNP) | Heat-resistant explosive, remarkable stability | High-performance explosives | researchgate.net |

| 4-Azido-3,5-dinitropyrazole (AzDNP) Derivatives | High detonation performance, tunable sensitivity | Primary explosives | rsc.org |

| Coordination Polymers with pyrazolyl-tetrazine ligands | High thermal stability, tunable energy density | Energetic materials, pyrotechnics, solid propellants | rsc.org |

Precursors for Semiconductor Doping

Doping is the intentional introduction of impurities into a semiconductor to modify its electrical and optical properties. wikipedia.org Metal-organic complexes are often used as precursors in chemical vapor deposition (CVD) processes for this purpose. Lanthanide complexes containing 3,5-dimethylpyrazolato ligands have emerged as a new class of precursors for doping semiconductors. acs.orgwayne.edu

Research has shown that erbium and yttrium complexes with ligands such as tris(3,5-dimethylpyrazolato)bis(4-tert-butylpyridine)erbium(III) can be synthesized. acs.org These complexes feature an all-nitrogen coordination sphere and η²-pyrazolato ligands. A key advantage of related complexes with bulkier 3,5-di-tert-butylpyrazolato ligands is that they can be sublimed without decomposition, a crucial property for their use as source compounds in CVD processes. acs.orgwayne.edu This volatility allows for the controlled introduction of lanthanide dopants into semiconductor materials. The development of such precursor molecules is a significant step toward creating new and improved organic electronic devices. nih.gov

Table 3: Pyrazole-Based Precursors for Semiconductor Doping

| Metal | Ligand System | Example Complex | Potential Application | Reference |

|---|---|---|---|---|

| Erbium (Er) | 3,5-dimethylpyrazolato, 4-tert-butylpyridine | tris(3,5-dimethylpyrazolato)bis(4-tert-butylpyridine)erbium(III) | Precursor for Er-doping of semiconductors | acs.org |

| Yttrium (Y) | 3,5-di-tert-butylpyrazolato, pyridine | tris(3,5-di-tert-butylpyrazolato)bis(pyridine)yttrium(III) | Precursor for Y-doping via CVD | acs.org |

| Lutetium (Lu) | 3,5-di-tert-butylpyrazolato, 4-tert-butylpyridine | tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)lutetium(III) | Precursor for Lu-doping via CVD | acs.org |

V. Theoretical and Computational Studies of 3,5 Dimethyl 1 Butylpyrazole

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Dimethyl-1-butylpyrazole, providing detailed information about its geometry and electron distribution.

Density Functional Theory (DFT) has emerged as a primary method for analyzing the electronic structure of organic molecules like pyrazole (B372694) derivatives, balancing computational efficiency with accuracy. eurasianjournals.com The B3LYP hybrid functional combined with basis sets such as 6-311+G** is commonly used to optimize molecular structures and predict spectroscopic data for the ground state of molecules like 3,5-dimethylpyrazole (B48361). nih.govnih.gov These calculations provide optimized geometric parameters, including bond lengths and angles, which are typically in good agreement with experimental data where available. nih.gov

DFT calculations can determine key electronic properties such as total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. For this compound, the pyrazole ring forms a planar, aromatic structure, with the butyl group and methyl groups attached.

Table 1: Calculated Ground State Properties of a Pyrazole Ring using DFT

| Property | Description | Representative Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Specific to calculation level |

| Dipole Moment | A measure of the net molecular polarity. | ~2.2 - 2.5 D |

| Bond Length (N1-N2) | The distance between the two nitrogen atoms in the pyrazole ring. | ~1.35 Å |

| Bond Length (N2-C3) | The distance between the N2 and C3 atoms. | ~1.33 Å |

| Bond Angle (C5-N1-N2) | The angle within the pyrazole ring at the N1 position. | ~112° |

Ab initio methods are quantum chemistry methods that rely on first principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio method, but it does not adequately account for electron correlation—the interaction between individual electrons. uba.arwikipedia.org

To improve upon the Hartree-Fock approximation, post-Hartree-Fock methods have been developed. uba.arwikipedia.orgststephens.net.in These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, explicitly include electron correlation, providing more accurate results, albeit at a significantly higher computational cost. wikipedia.orgststephens.net.in These higher-level calculations are particularly important for accurately describing phenomena like bond breaking and excited states, offering a more refined analysis of the electronic structure of this compound. uba.ar

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. doi.orgresearchgate.net

In pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, indicating its role as an electron donor. nih.gov The LUMO's distribution can be influenced by substituents on the ring. researchgate.net For this compound, the HOMO is expected to have significant contributions from the π-system of the pyrazole ring, while the LUMO would be a π* anti-bonding orbital. The alkyl and methyl substituents generally have a minor electronic effect on the frontier orbitals compared to more strongly electron-donating or withdrawing groups.

Table 2: Representative Frontier Orbital Energies for Substituted Pyrazoles

| Parameter | Description | Typical Energy Range (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | 4.5 to 6.0 |

Note: These values are illustrative and derived from computational studies on various N-substituted pyrazole derivatives. doi.orgresearchgate.netnih.gov

Computational Mechanistic Elucidations

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

The synthesis of 3,5-dimethylpyrazoles is typically achieved through the condensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, such as acetylacetone. orgsyn.orgscribd.comchemicalbook.com For this compound, this would involve the reaction of butylhydrazine (B1329735) with acetylacetone.

DFT calculations can be used to model the entire reaction pathway, from reactants to products, through various intermediates and transition states. nih.gov This allows for the calculation of activation energies (the energy barriers that must be overcome for the reaction to proceed) and reaction enthalpies. The mechanism generally involves the initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of acetylacetone, followed by dehydration and subsequent intramolecular cyclization to form the stable aromatic pyrazole ring. researchgate.net Computational studies help to identify the rate-determining step and understand how catalysts or substituents can influence the reaction outcome. researchgate.net

Conformational Analysis of the N1-Butyl Moiety and Ring Flexibility

While the pyrazole ring itself is a relatively rigid aromatic system, the N1-butyl substituent introduces significant conformational flexibility to the this compound molecule. This flexibility arises from the rotation around the single bonds: the N1-Cα bond connecting the butyl group to the ring, and the C-C bonds within the butyl chain itself.

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For pyrazole derivatives, these interactions are pivotal in determining their crystal packing and, consequently, their physical properties.

The pyrazole ring is a versatile component in the formation of supramolecular assemblies due to its capacity for hydrogen bonding. nih.gov While this compound itself lacks the N-H proton necessary for the common N-H···N hydrogen bonds that characterize many pyrazole structures, the nitrogen atom at the 2-position can act as a hydrogen bond acceptor. nih.gov In the presence of suitable donor molecules, this feature can lead to the formation of co-crystals and other supramolecular structures. rsc.orgscispace.com

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnajah.eduuomphysics.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions. nih.gov

Other key interactions that are typically observed and would be expected for this compound include C-H···N and C-H···π interactions. The methyl and butyl groups would provide numerous C-H donors, while the pyrazole ring itself can participate in π-stacking or act as a receptor for C-H···π interactions. najah.edu The relative contributions of these different interactions can be quantified from the fingerprint plots, offering a detailed picture of the crystal packing forces.

Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Analogous Pyrazole Derivatives.

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 40-60% | Represents van der Waals forces and is often the most significant contributor. |

| C···H/H···C | 10-20% | Indicates contacts involving carbon and hydrogen atoms, contributing to the overall packing. |

| N···H/H···N | 5-15% | Highlights hydrogen bonding interactions, particularly C-H···N bonds in N-substituted pyrazoles. |

| O···H/H···O | Variable | Present in co-crystals or substituted pyrazoles with oxygen-containing functional groups. |

| π···π | Variable | Indicates stacking interactions between pyrazole or other aromatic rings. |

Note: The percentages are approximate and can vary significantly depending on the specific substituents and crystal packing.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the prediction and interpretation of spectroscopic data, including NMR and IR spectra. nih.govnih.gov These theoretical calculations provide a basis for assigning experimental signals and understanding the relationship between molecular structure and spectroscopic behavior.

For pyrazole and its derivatives, DFT calculations have been shown to accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govnih.govderpharmachemica.com By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311+G** basis set), its theoretical vibrational spectrum can be calculated. nih.gov The calculated frequencies can then be scaled to account for systematic errors, providing a reliable prediction of the experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. researchgate.netruc.dk Theoretical predictions of the ¹H and ¹³C NMR spectra for this compound would aid in the definitive assignment of the resonances for the butyl and methyl protons and carbons, as well as the carbons of the pyrazole ring. Comparing the calculated and experimental spectra can also provide insights into the conformational preferences of the butyl chain. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for a Generic 1-Alkyl-3,5-dimethylpyrazole based on Computational Studies of Analogues.

| Spectroscopic Technique | Predicted Feature | Corresponding Structural Unit |

| ¹H NMR | Chemical shift (δ) ~ 5.8-6.0 ppm | C4-H of pyrazole ring |

| Chemical shift (δ) ~ 3.8-4.2 ppm | N-CH₂ of the butyl group | |

| Chemical shift (δ) ~ 2.1-2.3 ppm | C3-CH₃ and C5-CH₃ of the pyrazole ring | |

| ¹³C NMR | Chemical shift (δ) ~ 140-150 ppm | C3 and C5 of the pyrazole ring |

| Chemical shift (δ) ~ 105-110 ppm | C4 of the pyrazole ring | |

| IR Spectroscopy | Stretching frequency ~ 2900-3000 cm⁻¹ | C-H stretching of methyl and butyl groups |

| Bending frequency ~ 1450-1550 cm⁻¹ | C=C and C=N stretching of the pyrazole ring |

Note: These are generalized predictions based on data from 3,5-dimethylpyrazole and other N-alkylated pyrazoles. Actual values for this compound may vary.

Vi. Advanced Characterization Techniques and Methodological Developments

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,5-dimethyl-1-butylpyrazole, offering detailed insights into its molecular structure and dynamics in solution and, by analogy with related compounds, in the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound in solution. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the compound's connectivity.

For the related compound, 3,5-dimethylpyrazole (B48361), the ¹H NMR spectrum shows distinct signals for the methyl protons and the C4-proton of the pyrazole (B372694) ring. chemicalbook.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 3,5-di-tert-butyl-1H-pyrazole, a structurally similar compound, displays a signal for the C4-H proton at approximately 5.88 ppm and a signal for the tert-butyl protons at 1.29 ppm. researchgate.net For 3,5-dimethyl-1H-pyrazole, the methyl protons typically appear around 2.16 ppm and the C4-H proton at 5.70 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. For 3,5-di-tert-butyl-1H-pyrazole in CDCl₃, signals are observed at approximately 30.4, 31.8, and 97.2 ppm. researchgate.net In the case of 3,5-dimethylpyrazole, the ¹³C NMR chemical shifts are influenced by the solvent and any intermolecular interactions. fu-berlin.de Studies on 1,3,5-trisubstituted pyrazoles have shown that the chemical shift of the C4 carbon is sensitive to the nature of the substituents at the C3 and C5 positions. researchgate.net

The specific chemical shifts for this compound would be expected to show signals corresponding to the butyl group protons and carbons, in addition to the characteristic signals of the 3,5-dimethylpyrazole core. The N-butyl group would introduce four additional sets of signals in both the ¹H and ¹³C NMR spectra, with chemical shifts and coupling patterns consistent with a butyl chain attached to a nitrogen atom of the pyrazole ring.

Interactive Data Table: Representative NMR Data for Related Pyrazole Compounds

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |

| 3,5-di-tert-butyl-1H-pyrazole | CDCl₃ | ¹H | 5.88 | C4-H |

| ¹H | 1.29 | C(CH₃)₃ | ||

| ¹³C | 97.2 | C4 | ||

| ¹³C | 31.8, 30.4 | C(CH₃)₃ & C(CH₃)₃ | ||

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | CDCl₃ | ¹H | 5.70 | C4-H |

| ¹H | 2.16, 2.12 | C3-CH₃, C5-CH₃ | ||

| ¹³C | 147.1, 139.4 | C3, C5 | ||

| ¹³C | 104.5 | C4 | ||

| ¹³C | 12.9, 10.6 | C3-CH₃, C5-CH₃ |

Heteronuclear NMR, particularly involving ¹⁵N and, in coordination complexes, ¹⁹⁵Pt, offers deeper insights into the electronic structure and dynamic processes of pyrazole derivatives.

¹⁹⁵Pt NMR: When this compound acts as a ligand in platinum complexes, ¹⁹⁵Pt NMR spectroscopy becomes an invaluable tool. The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature of the ligands in its coordination sphere. researchgate.net For instance, in cis-Pt(II) complexes with alkylpyrazole ligands, ¹⁹⁵Pt NMR resonances around -2000 ppm for chloro complexes and -3200 ppm for iodo complexes have confirmed a cis-geometry. nih.gov The coordination of pyrazole ligands to a Pt(II) center has been extensively studied using ¹H, ¹³C, and ¹⁹⁵Pt NMR, which helps in characterizing the resulting square-planar complexes. uab.catresearchgate.net These studies demonstrate that ¹⁹⁵Pt NMR can elucidate the geometry and electronic environment of the platinum center in complexes containing pyrazole-based ligands. nih.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For N1-unsubstituted pyrazole analogues, ssNMR is particularly useful for investigating proton transfer dynamics within hydrogen-bonded networks. rsc.org

In the solid state, N-unsubstituted pyrazoles often form hydrogen-bonded structures, such as dimers or trimers. rsc.orgnih.gov Variable-temperature ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR is a key technique to study the kinetics of proton transfer in these systems. fu-berlin.de For example, in 3,5-dimethylpyrazole, which forms cyclic trimers, ssNMR has been used to study the proton transfer process. rsc.org Similarly, studies on 3,5-di-tert-butylpyrazole have combined ssNMR and X-ray crystallography to probe the complex exchange processes, including intradimer double proton transfer and conformational interconversion of the tert-butyl groups. fu-berlin.deacs.org

While this compound itself is N1-substituted and thus does not undergo the same type of proton tautomerism, the principles from ssNMR studies of its analogues are crucial for understanding the intermolecular interactions and potential dynamic processes involving the butyl chain and the pyrazole ring in the solid state.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While the specific crystal structure of this compound is not described in the provided results, extensive crystallographic studies have been performed on closely related pyrazole derivatives. For instance, the crystal structure of 3,5-di-tert-butylpyrazole has been determined, revealing that it forms dimers in the solid state with different conformations of the tert-butyl groups. fu-berlin.deacs.org The crystal structures of various metal complexes of 3,5-dimethylpyrazole and other substituted pyrazoles have also been elucidated, showing different coordination modes of the pyrazole ligand. nih.govresearchgate.netresearchgate.net For example, the crystal structure of a Pt(II) complex with a pyrazole ligand has confirmed a square-planar geometry. uab.cat

These studies on analogous compounds provide a strong basis for predicting the likely molecular geometry of this compound and the types of intermolecular interactions, such as C-H···π or van der Waals forces, that would govern its crystal packing.

Interactive Data Table: Crystallographic Data for a Related Pyrazole Compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 3,5-di-tert-butylpyrazole | C₁₁H₂₀N₂ | Orthorhombic | Pbca | 11.4779(3) | 21.1004(1) | 9.9801(2) | fu-berlin.de |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.

For this compound (C₉H₁₆N₂), the molecular weight is 152.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation of the molecular ion provides structural information. libretexts.org

Common fragmentation pathways for N-alkylpyrazoles involve cleavage of the N-alkyl bond. For this compound, a significant fragment would likely result from the loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the pyrazole ring, leading to a peak at m/z 111. Another prominent fragmentation would be the loss of the butyl group, leading to the 3,5-dimethylpyrazolyl cation at m/z 95. The fragmentation pattern for alkanes often shows clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups, which might also be observed from the fragmentation of the butyl chain. libretexts.org

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy, further validating the structure of the compound. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR and Raman spectra of this compound would be characterized by vibrations associated with the pyrazole ring and the N-butyl group. Studies on the vibrational spectra of 3,5-dimethylpyrazole have provided detailed assignments of the observed bands. nih.govresearchgate.netnih.gov

Key expected vibrational modes for this compound include:

C-H stretching vibrations: Aromatic C-H stretching from the C4-H of the pyrazole ring (typically above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl and butyl groups (in the 2850-3000 cm⁻¹ region).

C=N and C=C stretching vibrations: These occur in the 1400-1600 cm⁻¹ region and are characteristic of the pyrazole ring.

Ring vibrations: Various in-plane and out-of-plane deformation modes of the pyrazole ring.

CH₃ and CH₂ bending vibrations: These are expected in the 1375-1465 cm⁻¹ region.

C-N stretching vibrations: Associated with the butyl group attached to the pyrazole nitrogen.

For N-unsubstituted pyrazoles like 3,5-dimethylpyrazole, the IR spectra are often characterized by broad absorptions in the 3200-2500 cm⁻¹ region in the solid state, which are indicative of strong N-H···N hydrogen bonding within cyclic trimers. nih.govresearchgate.net While the N1-butyl substitution in the title compound precludes such N-H···N hydrogen bonding, the study of these analogues is crucial for a comprehensive understanding of the vibrational characteristics of the pyrazole core.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dimethyl-1-butylpyrazole, and what methodological considerations ensure reproducibility?

The synthesis of pyrazole derivatives typically involves cyclocondensation or alkylation reactions. For 3,5-dimethylpyrazole analogs, a reflux method in ethanol with stoichiometric equivalents of reactants (e.g., hydrazine derivatives and diketones) is widely used . Post-reaction purification via recrystallization from a DMF-EtOH (1:1) mixture ensures high purity. For reproducibility, control reaction time (2–4 hours), solvent ratios, and temperature gradients during crystallization. Advanced analogs like 1-butyl derivatives may require alkylation steps under inert atmospheres to prevent oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- X-ray diffraction (XRD): Single-crystal XRD provides precise bond lengths and angles, as demonstrated for related 3,5-dimethylpyrazole derivatives (e.g., 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, space group P2₁/c) . SHELX programs (e.g., SHELXL) are recommended for refinement, particularly for handling high-resolution data or twinned crystals .

- Spectroscopy: ¹H/¹³C NMR resolves methyl and butyl substituents, while IR identifies N-H stretches (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What are the critical parameters for validating purity and stability of this compound in storage?

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

- Thermal analysis: Differential scanning calorimetry (DSC) monitors decomposition temperatures (>200°C for stable analogs). Store under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in bioactivity data (e.g., cytotoxicity vs. antioxidant effects)?

Contradictory results, such as pro-oxidant vs. antioxidant effects, require multi-assay validation:

- MTT assay: Quantifies cell viability (IC₅₀ values) in cancer lines (e.g., HepG2, MCF-7).

- Oxidative stress markers: Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in human blood cells to contextualize dual activity .

- Dose-response curves: Use non-linear regression models to identify threshold concentrations where activity shifts occur.

Q. How can reaction conditions be optimized to enhance yield of this compound derivatives while minimizing side products?

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions. Ethanol or n-butanol balances reactivity and safety .

- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization. Monitor via TLC (silica gel, ethyl acetate/hexane eluent).

- Byproduct mitigation: Introduce scavengers (e.g., molecular sieves) for water-sensitive steps.

Q. How do structural modifications at the pyrazole ring influence physicochemical and biological properties?

- Alkylation at N1: Butyl groups enhance lipophilicity (logP ↑), improving blood-brain barrier penetration. This is quantified via shake-flask experiments or computational tools (e.g., SwissADME) .

- Methyl groups at C3/C5: Increase steric hindrance, reducing metabolic degradation. Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .

Q. What advanced crystallographic refinement techniques are suitable for determining molecular structures of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.